molecular formula C23H20F3NO2 B4312792 1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE

1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE

Cat. No.: B4312792
M. Wt: 399.4 g/mol
InChI Key: OQFHJHRFDYXGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE is a complex organic compound that features a unique combination of functional groups

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the Favorskii rearrangement involves the rearrangement of carbonyl compounds with α-halo groups in the presence of a strong base . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study the effects of trifluoromethoxy groups on biological systemsAdditionally, it is used in the industry for the production of specialized materials and coatings .

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group is known to influence the compound’s electronic properties, which can affect its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-3-PHENYL-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE can be compared with similar compounds such as 1-(4-methylphenyl)ethanone and 1-(4-methoxyphenyl)propan-1-one . These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications. The presence of the trifluoromethoxy group in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-phenyl-3-[4-(trifluoromethoxy)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c1-16-7-9-18(10-8-16)22(28)15-21(17-5-3-2-4-6-17)27-19-11-13-20(14-12-19)29-23(24,25)26/h2-14,21,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHJHRFDYXGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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